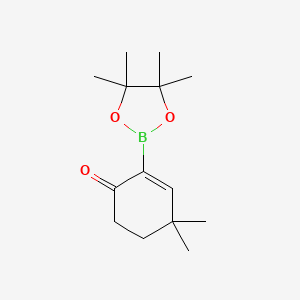
4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Übersicht
Beschreibung
4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one, commonly referred to as 4,4-DMD, is an organic compound that has been extensively studied due to its wide range of applications in the fields of chemistry and biochemistry. 4,4-DMD is an important building block for a variety of compounds, including polymers and pharmaceuticals. This compound has a unique structure that makes it particularly useful for a variety of synthetic and analytical techniques. In
Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound is a significant intermediate in the synthesis of various organic compounds, particularly in the creation of nitrogen heterocyclic compounds . These compounds are prevalent in nature and organisms and have attracted significant attention due to their unique biological activities, high efficiency with low toxicity, environmental friendliness, and structural diversity .
- Methods of Application : The compound is synthesized through two substitution reactions . The structure is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis .
- Results or Outcomes : The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment . The 98.28% stable conformer and 1.72% unstable conformers are found in the DFT calculations .
Application in Drug Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It has a wide range of applications in pharmacy and biology .
- Methods of Application : The structure of the title compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- Results or Outcomes : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent . On this basis, DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the title compound to further clarify certain physical and chemical properties of the compound .
Application in Thiazole Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound can be used to synthesize 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole . Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom .
- Methods of Application : The synthesis involves a series of reactions, including nucleophilic substitution and cyclization . The structure of the final product is confirmed by various spectroscopic methods .
- Results or Outcomes : The synthesized thiazole compound can be used as a building block in the synthesis of various organic compounds .
Application in Benzamide Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : This compound can be used to synthesize N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide . Benzamides are a class of compounds that have a wide range of applications in pharmacy and biology .
- Methods of Application : The synthesis involves a series of reactions, including nucleophilic substitution and amidation . The structure of the final product is confirmed by various spectroscopic methods .
- Results or Outcomes : The synthesized benzamide compound can be used as an intermediate in the synthesis of various pharmaceutical compounds .
Application in Borylation
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Methods of Application : The borylation involves a reaction with a palladium catalyst .
- Results or Outcomes : The synthesized pinacol benzyl boronate can be used as a building block in the synthesis of various organic compounds .
Application in Hydroboration
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Methods of Application : The hydroboration involves a reaction with transition metal catalysts .
- Results or Outcomes : The products of the hydroboration reaction can be used as intermediates in the synthesis of various organic compounds .
Eigenschaften
IUPAC Name |
4,4-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO3/c1-12(2)8-7-11(16)10(9-12)15-17-13(3,4)14(5,6)18-15/h9H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYLPQABFZSMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436940 | |
| Record name | 4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
CAS RN |
219489-09-5 | |
| Record name | 4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethylcyclohex-2-enone-2-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)

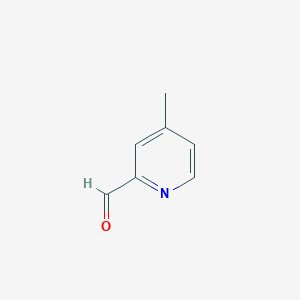

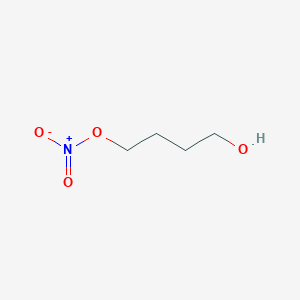
![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)

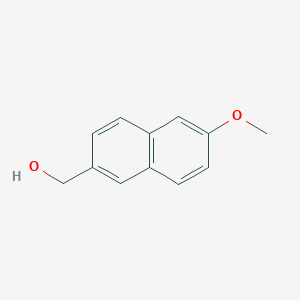
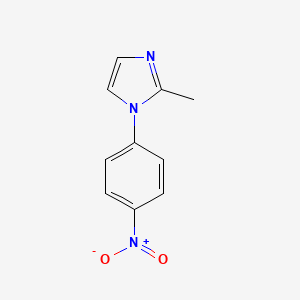


![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)